molecular formula C18H18BrNO2 B1293339 4'-Bromo-2-morpholinomethyl benzophenone CAS No. 898750-32-8

4'-Bromo-2-morpholinomethyl benzophenone

Cat. No.: B1293339
CAS No.: 898750-32-8
M. Wt: 360.2 g/mol
InChI Key: XYCXIHABRLSHGU-UHFFFAOYSA-N
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Description

4’-Bromo-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is also known by its IUPAC name, (4-bromophenyl)[2-(4-morpholinylmethyl)phenyl]methanone . This compound is characterized by the presence of a bromine atom, a morpholinomethyl group, and a benzophenone core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-morpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-morpholinomethyl benzophenone may involve more efficient and scalable methods. These methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzophenone core can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions produce oxidized or reduced derivatives of the original compound .

Scientific Research Applications

4’-Bromo-2-morpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound is used in the study of biological pathways and mechanisms. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications of 4’-Bromo-2-morpholinomethyl benzophenone is ongoing. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine atom and morpholinomethyl group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2-morpholinomethyl benzophenone stands out due to its unique combination of a bromine atom, a morpholinomethyl group, and a benzophenone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

IUPAC Name

(4-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCXIHABRLSHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643535
Record name (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-32-8
Record name (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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